4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl-

Description

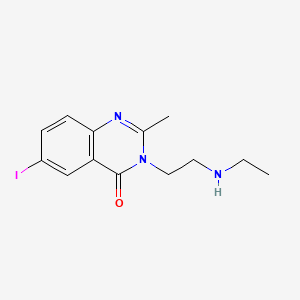

The compound 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- is a substituted quinazolinone derivative characterized by a 2-methyl group at position 2, a 6-iodo substitution at position 6, and a 3-(2-(ethylamino)ethyl) side chain at position 3 (see structure in ). Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, and their biological activities are heavily influenced by substituent patterns. The 6-iodo group enhances molecular weight and may contribute to unique electronic effects, while the ethylaminoethyl chain at position 3 likely improves solubility and receptor-binding affinity compared to simpler amines .

Properties

CAS No. |

77301-22-5 |

|---|---|

Molecular Formula |

C13H16IN3O |

Molecular Weight |

357.19 g/mol |

IUPAC Name |

3-[2-(ethylamino)ethyl]-6-iodo-2-methylquinazolin-4-one |

InChI |

InChI=1S/C13H16IN3O/c1-3-15-6-7-17-9(2)16-12-5-4-10(14)8-11(12)13(17)18/h4-5,8,15H,3,6-7H2,1-2H3 |

InChI Key |

TWOREQGZXDQFJD-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCN1C(=NC2=C(C1=O)C=C(C=C2)I)C |

Origin of Product |

United States |

Preparation Methods

Core Quinazolinone Synthesis

The quinazolinone nucleus (4(3H)-quinazolinone) is typically synthesized via cyclization reactions involving anthranilic acid derivatives or isatoic anhydrides with appropriate amines or orthoesters.

Cyclization of Anthranilic Acid and Amines : Anthranilic acid derivatives (e.g., 5-iodo-2-aminobenzoic acid) are reacted with formamide or acetic anhydride to form quinazolinone cores. For example, 5-iodo-2-aminobenzoic acid dissolved in formamide and heated leads to cyclization forming 6-iodo-3H-quinazolin-4-one.

Isatoic Anhydride Route : Isatoic anhydrides react with phenylhydrazine and orthoesters under reflux or microwave irradiation in the presence of catalysts like potassium aluminum sulfate (alum) to yield 3-(phenylamino)quinazolin-4(3H)-ones. This method is efficient and yields good product quantities.

Installation of the 2-Methyl Group

The 2-methyl substituent on the quinazolinone ring is typically introduced via alkylation or by using methyl-substituted starting materials.

Use of Methylated Anthranilic Acid or Orthoesters : Employing 2-methyl-substituted anthranilic acid derivatives or methyl orthoesters in the cyclization step leads to 2-methylquinazolinone cores.

Alkylation Post-Core Formation : Alternatively, methylation at the 2-position can be achieved by selective alkylation reactions on the quinazolinone nucleus, although this is less common due to regioselectivity challenges.

Attachment of the 3-(2-(Ethylamino)ethyl) Side Chain

The side chain at the 3-position bearing the 2-(ethylamino)ethyl group is introduced through nucleophilic substitution or amination reactions.

Nucleophilic Substitution on Halogenated Quinazoline : The 4-chloro-6-iodo-quinazoline intermediate can undergo nucleophilic substitution with 2-(ethylamino)ethyl amine to install the side chain at the 3-position (or 4-position depending on the intermediate), forming the desired 3-substituted quinazolinone derivative.

Reductive Amination or Alkylation : In some synthetic routes, the side chain is introduced via reductive amination of a 3-formylquinazolinone intermediate with ethylamine derivatives, followed by reduction to yield the ethylaminoethyl substituent.

Representative Synthetic Scheme Summary

| Step | Reactants/Intermediates | Conditions/Notes | Product/Outcome |

|---|---|---|---|

| 1 | 5-Iodo-2-aminobenzoic acid + formamide | Heat at 90°C | 6-Iodo-3H-quinazolin-4-one |

| 2 | 6-Iodo-3H-quinazolin-4-one + triethylamine + POCl3 in toluene | Reflux | 4-Chloro-6-iodo-quinazoline |

| 3 | 4-Chloro-6-iodo-quinazoline + 2-(ethylamino)ethyl amine | Nucleophilic substitution | 3-(2-(Ethylamino)ethyl)-6-iodo-2-methylquinazolinone |

| 4 | Methylation step (if not from methylated precursor) | Alkylation or use of methyl orthoester | 2-Methyl substitution on quinazolinone core |

Yield and Purity Considerations

The cyclization steps to form the quinazolinone core typically yield 66–75% of product under reflux conditions with acetic anhydride or formamide.

The iodination and halogenation steps are generally high yielding due to the use of pre-iodinated starting materials and controlled reaction conditions.

Nucleophilic substitution reactions for side-chain installation proceed efficiently, often monitored by TLC and purified by column chromatography to achieve high purity.

Analytical and Characterization Data

NMR Spectroscopy : ^1H and ^13C NMR confirm the quinazolinone core and side-chain structure.

Mass Spectrometry : ESI-MS data typically show molecular ion peaks consistent with the expected molecular weight (~357.19 g/mol for the target compound).

Chromatography : Purification by silica gel chromatography using dichloromethane/methanol mixtures is standard.

Summary of Key Research Findings

The preparation of 4(3H)-quinazolinone derivatives with 6-iodo and 2-methyl substitutions is well-established using iodinated anthranilic acid precursors and cyclization with formamide or acetic anhydride.

The 3-position side chain bearing 2-(ethylamino)ethyl is introduced via nucleophilic substitution on halogenated quinazoline intermediates, enabling structural diversity and potential biological activity tuning.

The synthetic routes are adaptable, allowing for variations in substituents and side chains, which is valuable for medicinal chemistry applications targeting enzyme inhibition and receptor binding.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazolinone core.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the quinazolinone ring and its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinazolinone core.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex quinazolinone derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context and the functional groups present on the quinazolinone core.

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogues):

- Molecular formula : Likely C₁₂H₁₅IN₃O (based on structural analogs in ).

- Molecular weight : ~330–350 g/mol (iodine contributes ~127 g/mol).

- Synthetic route: Likely involves reacting a 6-iodo-2-methyl-benzoxazinone precursor with ethylenediamine derivatives, as seen in similar syntheses (e.g., hydrazine hydrate for 3-amino derivatives in ).

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substitution patterns. Below is a comparative analysis of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Quinazolinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: Iodo vs. Chloro: The 6-iodo substitution in the target compound may confer stronger antibacterial activity compared to chloro analogs (e.g., shows 6-iodo derivatives inhibit Pseudomonas aeruginosa). Iodine’s larger atomic radius could enhance hydrophobic interactions with bacterial membranes . Amino vs. Ethylaminoethyl: The 3-(ethylamino)ethyl chain in the target compound likely improves pharmacokinetic properties (e.g., solubility and bioavailability) compared to simpler 3-amino groups () or rigid aryl substituents ().

Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to and , where benzoxazinone precursors react with nitrogen nucleophiles. However, replacing hydrazine with ethylenediamine derivatives would introduce the ethylaminoethyl group .

Biological Activity Trends: Antibacterial: Iodo-substituted quinazolinones (e.g., ) show broad-spectrum activity, while chloro derivatives () are less studied. The ethylaminoethyl group may further modulate membrane penetration. Anti-inflammatory: Chalcone and aryl substitutions () favor anti-inflammatory activity, suggesting that the target compound’s ethylaminoethyl group may shift its primary application toward antimicrobial or anticancer uses.

Ethylaminoethyl chains balance this by introducing polar amine groups .

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 4(3H)-quinazolinone, 3-(2-(ethylamino)ethyl)-6-iodo-2-methyl- (CAS Number: 77301-22-5) has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

The chemical structure of this compound includes a quinazolinone core with an ethylamino side chain and an iodine substituent, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16IN3O |

| Molecular Weight | 357.22 g/mol |

| Density | 1.63 g/cm³ |

| Boiling Point | 458.9 °C at 760 mmHg |

| Flash Point | 231.3 °C |

Antimicrobial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that modifications at the 3-position of the quinazolinone ring can enhance activity against various bacterial strains, including Mycobacterium tuberculosis. The introduction of cationic groups has been shown to improve binding affinity to bacterial enzymes, thus increasing potency against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that certain derivatives of quinazolinones can induce apoptosis in cancer cell lines by interacting with key regulatory proteins such as the epidermal growth factor receptor (EGFR) . A specific derivative demonstrated selective cytotoxicity towards cancerous cells compared to normal cells, suggesting a promising therapeutic index .

Acetylcholinesterase Inhibition

Another important biological activity associated with this compound is its ability to inhibit acetylcholinesterase (AChE) . This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have reported that certain derivatives exhibit potent AChE inhibitory effects, comparable to established drugs like donepezil .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their structure. Modifications at various positions on the quinazolinone scaffold can lead to different pharmacological profiles:

- Position 3 : Substituents at this position often enhance antimicrobial activity.

- Position 6 : Iodine substitution has been linked to increased anticancer efficacy.

- Ethylamino Side Chain : This moiety contributes to improved interaction with biological targets, enhancing overall potency.

Case Studies

- Antimicrobial Study : A study conducted in 2018 synthesized various quinazolinone derivatives and tested them against Mycobacterium tuberculosis, revealing that compounds with cationic substitutions exhibited significantly higher antibacterial activity .

- Anticancer Research : Another investigation focused on the synthesis and evaluation of quinazolinone analogs for their ability to induce apoptosis in HCT-116 colon cancer cells. The results showed that specific modifications led to enhanced selectivity and potency compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, particularly 6-iodo-substituted analogs?

- Methodological Answer : The synthesis typically involves cyclization of anthranilic acid derivatives or modification of preformed quinazolinone scaffolds. For iodination at the 6-position, direct halogenation using iodine monochloride (ICl) in acetic acid is effective. For example, iodination of 3-amino-2-methylquinazolin-4(3H)-one with ICl in acetic acid yields the 6-iodo derivative in high purity (82–89% yield) . Alternative routes include coupling ethylenediamine derivatives with halogenated aromatic precursors under reflux conditions with K₂CO₃ as a base .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Iodination with ICl | Acetic acid, 80°C, 4 h | 82–89% | |

| Alkylation with ethyl chloroacetate | Acetone, K₂CO₃, reflux, 6 h | 86% |

Q. How does the 6-iodo substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The 6-iodo group acts as a directing moiety for cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling), enabling introduction of aryl, heteroaryl, or alkyl groups. The iodine atom’s electronegativity also stabilizes intermediates during nucleophilic aromatic substitution. However, steric hindrance from the 2-methyl group may require optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (100–120°C) for efficient coupling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antibacterial activity data for 6-iodo-quinazolinones?

- Methodological Answer : Discrepancies in antimicrobial assays often arise from variations in bacterial strains, solvent systems (DMSO vs. aqueous buffers), or substituent effects. For example, 6-iodo-2-methyl derivatives show higher activity against S. aureus (MIC: 8 µg/mL) compared to E. coli (MIC: 32 µg/mL) due to differences in cell wall permeability . Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are critical to isolate the iodine’s role from other functional groups (e.g., ethylaminoethyl side chains) .

Q. How can computational modeling optimize reaction conditions for synthesizing 3-(2-(ethylamino)ethyl) side chains?

- Methodological Answer : Density functional theory (DFT) calculations predict optimal reaction pathways for introducing the ethylaminoethyl group. For instance, nucleophilic substitution at the 3-position of quinazolinone requires a polar aprotic solvent (DMF) and excess ethylenediamine to minimize byproducts. Transition state analysis reveals energy barriers of ~25 kcal/mol, aligning with experimental reflux temperatures (80–100°C) .

Q. What analytical techniques confirm metal complexation with 3-(2-(ethylamino)ethyl)-6-iodo-2-methylquinazolin-4(3H)-one?

- Methodological Answer : UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 350–400 nm) and cyclic voltammetry (redox peaks for Cu(II)/Cu(I) at +0.2 V vs. Ag/AgCl) confirm complexation. X-ray crystallography of Co(II) complexes reveals octahedral geometry, with the ethylaminoethyl side chain acting as a bidentate ligand via NH and terminal NH₂ groups .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite the compound’s polar substituents?

- Methodological Answer : The 2-methyl and 6-iodo groups create hydrophobic regions, counteracting the solubility-enhancing effects of the ethylaminoethyl side chain. Solubility parameters (Hansen solubility sphere) indicate better compatibility with ethanol-water mixtures (90:10) than pure water. Formulation studies using cyclodextrin inclusion complexes or PEGylation improve bioavailability .

Experimental Design Considerations

Q. How to design assays for evaluating kinase inhibition potential of 6-iodo-quinazolinones?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant EGFR or VEGFR2 enzymes. Pre-incubate the compound (1–100 µM) with ATP and substrate peptides. IC₅₀ values correlate with iodine’s electron-withdrawing effects, which enhance binding to the kinase ATP pocket. Counter-screen against off-target kinases (e.g., CDK2) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.